Cyclohexanecarbonitrile
Overview
Description
Cyclohexanecarbonitrile is a compound characterized by the presence of a nitrile group attached to a cyclohexane ring. The configuration of the quaternary, nitrile-bearing stereocenter in cyclohexanecarbonitriles can be determined from the (13)C NMR chemical shifts, as equatorially oriented nitriles resonate differently compared to their axial counterparts .
Synthesis Analysis
The synthesis of cyclohexanecarbonitrile derivatives can be achieved through various methods. A notable approach involves a multicomponent reaction where aryl aldehydes, malononitrile, and acetone are cyclized in the presence of sodium acetate to form cis-4-dicyanomethylene-2,6-diarylcyclohexane-1,1-dicarbonitriles . Another method includes the reaction of cyclohexanone with cyanoacetic acid to produce 1-cyclohexenyl acetonitrile in a one-step reaction that improves yield and safety . Additionally, a microwave-assisted synthesis in an aqueous medium has been developed for the regioselective production of spiro[cyclohexane-1,2'-(pyrimido[1,2-a]benzimidazole)]-3'-carbonitrile .
Molecular Structure Analysis
The molecular structure of cyclohexanecarbonitrile has been studied using microwave rotational spectroscopy, revealing the rotational constants for both equatorial and axial isomers. Structural parameters such as bond angles and distances have been derived, providing
Scientific Research Applications
Microwave Spectroscopy
Cyclohexanecarbonitrile has been studied through microwave rotational spectroscopy, providing insights into the rotational constants and structural parameters of its isomers (Damiani, Ferretti, & Corbelli, 1977).Material Science and Energy Storage
It serves as a precursor in the microwave synthesis of nitrogen-doped carbon nanotubes anchored on graphene substrates, which have applications in lithium-ion batteries (Sridhar, Lee, Chun, & Park, 2015).Organic Chemistry and Catalysis
Cyclohexanecarbonitrile is involved in selective hydrogenation reactions to synthesize tertiary and secondary amines, showcasing its role in catalyst-dependent chemical processes (Monguchi, Mizuno, Ichikawa, Fujita, Murakami, Hattori, Maegawa, Sawama, & Sajiki, 2017).Chemical Shift Analysis in NMR Spectroscopy
Its utility in (13)C NMR spectroscopy is significant for understanding chemical shifts related to the configuration of quaternary centers in cyclohexanecarbonitriles (Fleming & Wei, 2009).Green Chemistry and Sustainable Synthesis
Cyclohexanecarbonitrile is synthesized through eco-friendly one-pot methods, contributing to the advancement of green chemistry principles in industrial applications (Šimbera, Sevcik, & Pazdera, 2014).Organometallic Chemistry
It plays a role in organometallic chemistry, particularly in diastereoselective arylations, aiding in the synthesis of pharmaceutical compounds containing cyclohexanecarbonitrile (Mycka, Duez, Bernhardt, Heppekausen, Knochel, & Fleming, 2012).Nanocatalysis
It is synthesized using nanostructured oxytyramine catalysts in one-pot reactions, highlighting its relevance in nanocatalysis and the synthesis of derivatives (Arora, Rajput, & Singh, 2015).Coordination Chemistry
Research on cyclohexanecarbonitrile in metalated nitriles reveals preferences for N- and C-coordination of various metal cations, informing coordination chemistry (Purzycki, Liu, Hilmersson, & Fleming, 2013).
Safety And Hazards
Cyclohexanecarbonitrile is classified as a combustible liquid and is toxic by ingestion and skin absorption . It may cause skin and eye irritation, and may be harmful if inhaled . Safety measures include wearing protective gloves and clothing, and avoiding breathing vapors, mist, or gas .
Relevant Papers
One relevant paper is "New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses" . This paper discusses the development of new one-pot methods for the synthesis of cyclohexanecarbonitrile, with a focus on green chemistry metrics .
properties
IUPAC Name |
cyclohexanecarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c8-6-7-4-2-1-3-5-7/h7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWIZSYFQSOUFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227400 | |
Record name | Cyclohexanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanecarbonitrile | |
CAS RN |
766-05-2 | |
Record name | Cyclohexanecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=766-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanecarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanecarbonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17557 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanecarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.052 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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